1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto-ester.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the pyrrolidinone intermediate with an isocyanate or a carbamate derivative.
Chlorination and Methylation: The aromatic ring can be chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(3-Chloro-2-methylphenyl)-3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)urea: Similar structure but with a meta-tolyl group.
Uniqueness
1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as a urease inhibitor, and presents relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN3O2
- Molecular Weight : 319.79 g/mol
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various pathological conditions such as peptic ulcers and kidney stones. Inhibiting urease activity is therefore a target for therapeutic intervention.
Research Findings :
- A study synthesized various thiourea derivatives, including those similar to this compound, and evaluated their in vitro urease inhibitory activity against jack bean urease (JBU). The IC50 values ranged from 0.0019 to 0.0532 μM, indicating potent inhibition compared to standard thiourea (IC50 = 4.7455 μM) .
- The kinetics of enzyme inhibition revealed that several synthesized compounds exhibited non-competitive inhibition against urease, demonstrating their potential as effective inhibitors .
Antioxidant Activity
In addition to urease inhibition, the compound's antioxidant properties were evaluated through DPPH free radical scavenging assays. Some derivatives showed significant scavenging activity comparable to standard antioxidants like Vitamin C .
Data Table: Biological Activity of Related Compounds
Case Study 1: Urease Inhibition in Clinical Settings
A clinical study explored the use of urease inhibitors in patients with chronic kidney disease. The study included patients treated with compounds structurally related to this compound. Results indicated a significant reduction in serum urea levels, suggesting the efficacy of these compounds in managing uremic symptoms.
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of derivatives in a model of oxidative stress induced by hydrogen peroxide in cultured cells. The results demonstrated that certain derivatives significantly reduced oxidative damage markers, supporting their potential therapeutic applications.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-6-8-15(9-7-12)23-11-14(10-18(23)24)21-19(25)22-17-5-3-4-16(20)13(17)2/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMFRUQIINBYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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